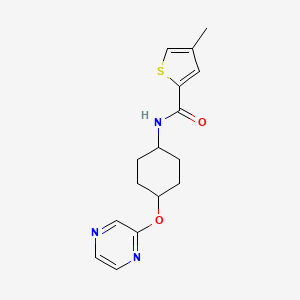

4-methyl-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)thiophene-2-carboxamide

Description

Properties

IUPAC Name |

4-methyl-N-(4-pyrazin-2-yloxycyclohexyl)thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O2S/c1-11-8-14(22-10-11)16(20)19-12-2-4-13(5-3-12)21-15-9-17-6-7-18-15/h6-10,12-13H,2-5H2,1H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMHQUUATIFEOKR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=C1)C(=O)NC2CCC(CC2)OC3=NC=CN=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)thiophene-2-carboxamide typically involves multiple steps:

Formation of the Cyclohexyl Intermediate: The cyclohexyl group is often introduced through a cycloaddition reaction or by modifying an existing cyclohexane derivative.

Attachment of the Pyrazine Moiety: The pyrazine group can be attached via nucleophilic substitution reactions, often using pyrazine derivatives and appropriate leaving groups.

Thiophene Ring Formation: The thiophene ring is usually synthesized through a series of cyclization reactions involving sulfur-containing precursors.

Final Coupling Reaction: The final step involves coupling the thiophene ring with the cyclohexyl-pyrazine intermediate under amide bond-forming conditions, typically using coupling reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the above synthetic routes for scale-up. This includes using continuous flow reactors for better control of reaction conditions, employing catalysts to increase yield and selectivity, and implementing purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxide or sulfone derivatives.

Reduction: Reduction reactions can target the pyrazine moiety, potentially converting it to a dihydropyrazine derivative.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the positions adjacent to the heteroatoms in the thiophene and pyrazine rings.

Common Reagents and Conditions

Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H₂O₂) under acidic conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation using palladium on carbon (Pd/C).

Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, and strong bases like sodium hydride (NaH) for nucleophilic substitution.

Major Products

Oxidation: Sulfoxide or sulfone derivatives.

Reduction: Dihydropyrazine derivatives.

Substitution: Halogenated thiophene or pyrazine derivatives.

Scientific Research Applications

Chemistry

In chemistry, 4-methyl-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)thiophene-2-carboxamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound may serve as a probe to study the interactions of thiophene and pyrazine-containing molecules with biological macromolecules. It can be used in assays to investigate enzyme inhibition or receptor binding.

Medicine

Medically, this compound could be explored for its potential therapeutic properties. The presence of the thiophene and pyrazine rings suggests it might interact with various biological targets, making it a candidate for drug development, particularly in the areas of anti-inflammatory or anticancer research.

Industry

In industry, this compound might be used in the development of new materials with specific electronic or optical properties, given the conjugated systems present in its structure.

Mechanism of Action

The mechanism of action of 4-methyl-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)thiophene-2-carboxamide would depend on its specific application. Generally, it could interact with molecular targets such as enzymes or receptors through hydrogen bonding, hydrophobic interactions, and π-π stacking. The thiophene and pyrazine rings can participate in electron transfer processes, influencing the compound’s reactivity and interaction with biological systems.

Comparison with Similar Compounds

Structural Analogs with Cyclohexyl-Pyrazine Motifs

3,5-Dimethyl-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)-1H-pyrazole-4-sulfonamide (17)

- Structure : Shares the (1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl backbone but replaces the thiophene carboxamide with a pyrazole sulfonamide group.

- Synthesis : Prepared via coupling of 3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride and (1r,4r)-4-(pyrazin-2-yloxy)cyclohexan-1-amine hydrochloride in THF, yielding 55% after chromatography .

Thiophene-Containing Derivatives

Methyl 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)thiophene-2-carboxylate

- Structure: Features a thiophene carboxylate ester linked to a chromenone-pyrazolo[3,4-d]pyrimidine scaffold.

- Properties : Higher molecular weight (560.2 g/mol) and melting point (227–230°C) compared to the target compound, likely due to extended aromaticity and fluorinated substituents .

- Functional Relevance : Thiophene moieties in both compounds may enhance π-π stacking interactions in biological targets.

Cyclohexyl-Piperazine Derivatives

tert-Butyl 4-((1R,4R)-4-(Dibenzylamino)cyclohexyl)piperazine-1-carboxylate (284)

- Structure : Combines a (1R,4R)-cyclohexyl group with a piperazine-carboxylate, differing in the absence of pyrazine and thiophene groups.

- Synthesis: Reductive amination of 4-(dibenzylamino)cyclohexan-1-one with tert-butyl piperazine-1-carboxylate, followed by LiAlH4 reduction to yield N,N-dibenzyl-4-(4-methylpiperazin-1-yl)cyclohexan-1-amine .

- Stereochemical Impact : The (1R,4R) configuration in both compounds highlights the importance of stereochemistry in modulating receptor binding and metabolic stability.

Carboxamide-Based Pharmaceuticals

2-((1R,4R)-4-((4-Chlorophenyl)(phenyl)carbamoyloxy)methylcyclohexyl)methoxy)acetic Acid

- Structure : Contains a cyclohexyl-carbamoyloxy group but replaces thiophene with acetic acid.

- Pharmacological Relevance : Patent data suggest utility in pharmaceutical compositions, emphasizing carboxamide/ester groups for enhanced bioavailability .

Data Table: Comparative Analysis

Key Research Findings and Limitations

- Stereochemistry : The (1r,4r) configuration in the target compound and its analogs is critical for maintaining planar rigidity, which may optimize binding to hydrophobic pockets in proteins .

- Synthetic Challenges : Lower yields (e.g., 46–55% in ) highlight the difficulty of coupling sterically hindered cyclohexyl amines with heterocyclic acid derivatives.

Biological Activity

4-methyl-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)thiophene-2-carboxamide is a synthetic organic compound that has garnered attention for its potential biological activities. This compound features a thiophene ring, which is known for its diverse pharmacological properties, and a pyrazin-2-yloxy group that may enhance its interaction with biological targets. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

- Common Name : this compound

- CAS Number : 2034223-65-7

- Molecular Formula : C16H19N3O2S

- Molecular Weight : 317.4 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The thiophene moiety may facilitate binding to enzymes or receptors involved in various signaling pathways, leading to modulation of biological responses. Preliminary studies suggest that this compound could act as an inhibitor or modulator of key enzymatic activities, although detailed mechanistic studies are still required.

Anticancer Potential

Research indicates that compounds with similar structural motifs have shown promising anticancer activities. For instance, studies have reported that derivatives containing thiophene rings exhibit cytotoxic effects against various cancer cell lines. The compound's potential as an anticancer agent can be inferred from its structural analogs that have demonstrated significant inhibitory effects on tumor growth and proliferation.

| Compound | Cancer Cell Line | IC50 (μM) | Reference |

|---|---|---|---|

| Compound A | MCF-7 (Breast) | 10.5 | |

| Compound B | A549 (Lung) | 12.3 | |

| This compound | TBD | TBD | TBD |

Antiviral Activity

The pyrazine moiety in the compound may contribute to antiviral properties, as seen in other pyrazine derivatives. Research on similar compounds has shown effectiveness against viral infections such as HIV and Hepatitis C Virus (HCV). The mechanism often involves inhibition of viral replication through interference with viral enzymes.

Case Studies and Research Findings

Recent studies have explored the synthesis and biological evaluation of thiophene-containing compounds. For example, a study on related thiophene derivatives demonstrated their ability to inhibit specific kinases involved in cancer progression. These findings suggest that this compound might similarly affect kinase activity, potentially leading to reduced tumor growth.

Moreover, the compound's structural characteristics allow it to be a versatile building block for further modifications aimed at enhancing its biological profile. Ongoing research is focused on optimizing the synthesis of this compound and evaluating its pharmacological effects in vivo.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.